molecular formula C11H9ClO B14426932 (1R)-2-Methyl-3-phenylcycloprop-2-ene-1-carbonyl chloride CAS No. 82555-70-2

(1R)-2-Methyl-3-phenylcycloprop-2-ene-1-carbonyl chloride

Cat. No.: B14426932
CAS No.: 82555-70-2
M. Wt: 192.64 g/mol
InChI Key: AMRHHKUSKGEMGM-SNVBAGLBSA-N
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Description

(1R)-2-Methyl-3-phenylcycloprop-2-ene-1-carbonyl chloride is an organic compound with a unique structure characterized by a cyclopropene ring substituted with a methyl group, a phenyl group, and a carbonyl chloride group. This compound is of interest in organic chemistry due to its potential reactivity and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-2-Methyl-3-phenylcycloprop-2-ene-1-carbonyl chloride typically involves the cyclopropanation of an appropriate precursor. One common method is the reaction of a phenyl-substituted alkene with a diazo compound in the presence of a catalyst such as rhodium or copper. The resulting cyclopropane derivative is then subjected to chlorination to introduce the carbonyl chloride group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Safety measures are crucial due to the reactivity of the intermediates and the final product.

Chemical Reactions Analysis

Types of Reactions

(1R)-2-Methyl-3-phenylcycloprop-2-ene-1-carbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of amides, esters, or thioesters.

    Oxidation and Reduction: The compound can be oxidized to form corresponding carboxylic acids or reduced to yield alcohols.

    Addition Reactions: The cyclopropene ring can participate in addition reactions with electrophiles or nucleophiles, leading to ring-opening or ring-expansion products.

Common Reagents and Conditions

    Substitution: Reagents like amines, alcohols, and thiols in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Amides, Esters, Thioesters: From substitution reactions.

    Carboxylic Acids, Alcohols: From oxidation and reduction reactions.

    Ring-Opened or Expanded Products: From addition reactions.

Scientific Research Applications

(1R)-2-Methyl-3-phenylcycloprop-2-ene-1-carbonyl chloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activity and as a precursor for bioactive compounds.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (1R)-2-Methyl-3-phenylcycloprop-2-ene-1-carbonyl chloride involves its reactivity towards nucleophiles and electrophiles. The carbonyl chloride group is highly reactive, making the compound a useful intermediate in various chemical reactions. The cyclopropene ring’s strained structure also contributes to its reactivity, allowing it to participate in ring-opening and addition reactions.

Comparison with Similar Compounds

Similar Compounds

    (1R)-2-Methyl-3-phenylcyclopropane-1-carbonyl chloride: Lacks the double bond in the cyclopropene ring.

    (1R)-2-Methyl-3-phenylcycloprop-2-ene-1-carboxylic acid: Contains a carboxylic acid group instead of a carbonyl chloride group.

    (1R)-2-Methyl-3-phenylcycloprop-2-ene-1-amine: Contains an amine group instead of a carbonyl chloride group.

Uniqueness

The presence of both the cyclopropene ring and the carbonyl chloride group in (1R)-2-Methyl-3-phenylcycloprop-2-ene-1-carbonyl chloride makes it unique. This combination of functional groups imparts distinct reactivity and potential for diverse applications in organic synthesis and research.

Properties

CAS No.

82555-70-2

Molecular Formula

C11H9ClO

Molecular Weight

192.64 g/mol

IUPAC Name

(1R)-2-methyl-3-phenylcycloprop-2-ene-1-carbonyl chloride

InChI

InChI=1S/C11H9ClO/c1-7-9(10(7)11(12)13)8-5-3-2-4-6-8/h2-6,10H,1H3/t10-/m1/s1

InChI Key

AMRHHKUSKGEMGM-SNVBAGLBSA-N

Isomeric SMILES

CC1=C([C@@H]1C(=O)Cl)C2=CC=CC=C2

Canonical SMILES

CC1=C(C1C(=O)Cl)C2=CC=CC=C2

Origin of Product

United States

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